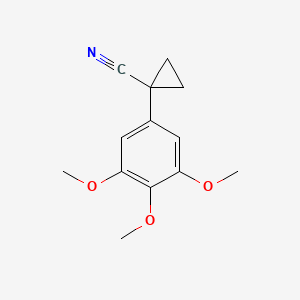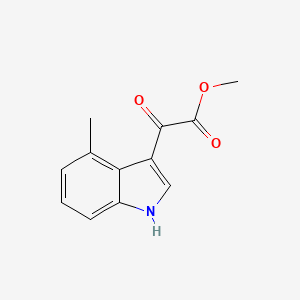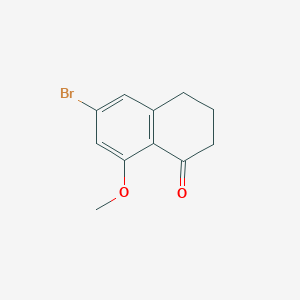
1-(1-Naphthyl)cyclobutanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Naphthyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C15H13N and a molecular weight of 207.27 g/mol. This compound is a useful research chemical and has applications in various scientific fields.
Analyse Chemischer Reaktionen
1-(1-Naphthyl)cyclobutanecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-Naphthyl)cyclobutanecarbonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to biological activity and interactions with biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Naphthyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways
Vergleich Mit ähnlichen Verbindungen
1-(1-Naphthyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as 1-naphthols and chloroacetamide derivatives . These compounds share some structural similarities but differ in their chemical properties and applications. For example, 1-naphthols are known for their use in multifunctional material systems, while chloroacetamide derivatives are used as herbicidal agents . The uniqueness of this compound lies in its specific structure and the resulting chemical reactivity and applications.
Conclusion
This compound is a versatile compound with a range of applications in scientific research and industry
Eigenschaften
CAS-Nummer |
56477-60-2 |
|---|---|
Molekularformel |
C15H13N |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-naphthalen-1-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C15H13N/c16-11-15(9-4-10-15)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8H,4,9-10H2 |
InChI-Schlüssel |
SLEZGFBWLYEXCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C#N)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



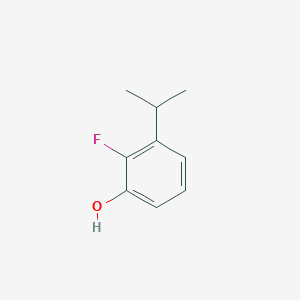


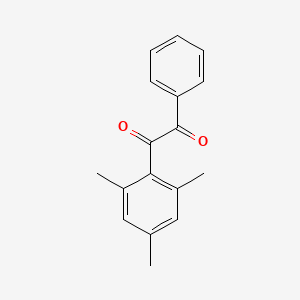
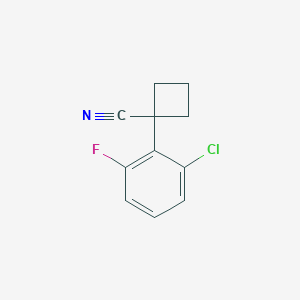
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B11722900.png)
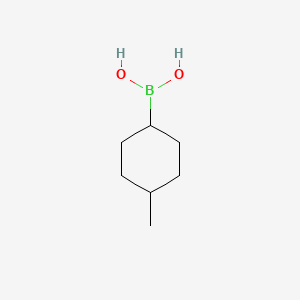
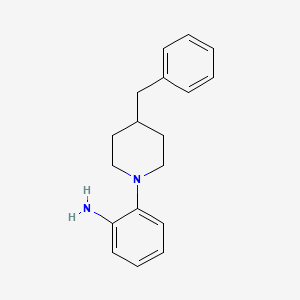
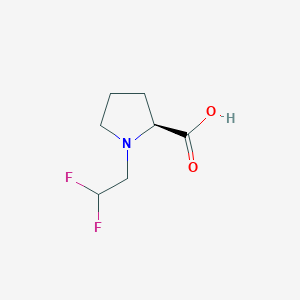
![4-Chloro-2-ethylfuro[3,2-d]pyrimidine](/img/structure/B11722919.png)
